![molecular formula C53H88O22 B2930628 ardisicrenoside A CAS No. 160824-52-2](/img/structure/B2930628.png)
ardisicrenoside A
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Description
Ardisicrenoside A is a triterpenoid saponin isolated from the roots of Ardisia crenata Sims. It belongs to the class of natural compounds known as saponins. These compounds are characterized by their amphiphilic nature, consisting of a hydrophilic sugar moiety (glycone) attached to a lipophilic aglycone (sapogenin). Ardisicrenoside A exhibits interesting biological activities and has drawn attention in medicinal chemistry research .
Molecular Structure Analysis
Ardisicrenoside A has a triterpenoid backbone, specifically an oleanane-type aglycone. Its chemical structure includes multiple sugar residues attached to specific positions on the aglycone. Spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been crucial in elucidating its structure .
Chemical Reactions Analysis
Ardisicrenoside A undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions impact its stability, bioavailability, and pharmacological properties. Researchers investigate its reactivity to understand its behavior under different conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Structure and Isolation
Ardisicrenoside A, a triterpenoid saponin, was first isolated from the roots of Ardisia crenata. Its structure, determined mainly by 2D NMR techniques, includes a unique combination of sugar molecules and a triterpenoid backbone (Jia, Koike, Ohmoto, & Ni, 1994).
Bioactive Compounds and Cytotoxic Activities
Research on Ardisia crenata has revealed a range of triterpenoid saponins, including ardisicrenoside A, with various structures. These compounds have been evaluated for their cytotoxic activities against different human cancer cell lines, demonstrating potential medicinal applications in oncology (Liu, Zhang, Zhao, Wang, & Yao, 2016).
Novel Compounds and Pharmacological Potential
Recent studies have continued to identify new triterpenoid saponins from Ardisia crenata, expanding the chemical diversity and potential pharmacological applications of these compounds. The isolation and structural elucidation of these saponins, including ardisicrenoside A, contribute to the understanding of their biological activities and therapeutic potential (Ning-ning, Lei-Min, Zhang, Ren-Feng, Liu, & Hu, 2020).
Antifungal Activity
Some studies have investigated the antifungal properties of triterpenoid saponins from Ardisia crenata, including ardisicrenoside A. These compounds exhibited weak anti-fungal activity against plant pathogenic fungi, suggesting potential applications in agriculture and plant protection (Liu, Wang, Zhang, Gao, & Yao, 2007).
Inhibitory Activity on Enzymes
Ardisicrenoside A, along with other saponins from Ardisia crenata, has been evaluated for its inhibitory activity on cAMP phosphodiesterase. This enzyme plays a crucial role in cellular signaling pathways, indicating the potential of ardisicrenoside A in developing new medicinal compounds (Jia, Koike, Nikaido, Ohmoto, & Ni, 1994).
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSWSWZQNISIB-LLEYBADXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H88O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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